2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylsulfamoyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUDRILQVDFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions : The synthesis of 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide typically involves the chlorination of appropriate N-(phenylmethyl)acetamide precursors followed by sulfonamide group introduction using dimethylsulfamoyl chloride. Specific reaction conditions, such as temperature, pressure, and solvents used, are critical to achieving the desired yield and purity. Industrial production methods : On an industrial scale, the compound is synthesized using automated reactors that control reaction parameters precisely to ensure consistent production quality and safety.
Chemical Reactions Analysis
Types of reactions : This compound undergoes several types of reactions, including nucleophilic substitution reactions due to the presence of the chloro group, and electrophilic substitution reactions on the aromatic ring. It can also participate in redox reactions depending on the reagents used. Common reagents and conditions : Typical reagents include strong bases or acids, depending on the specific reaction, with reactions often carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or acetonitrile are commonly used to facilitate these reactions. Major products formed : The reactions typically yield substituted acetamides, sulfonamide derivatives, and various aromatic substitution products, each determined by the specific reactants and conditions applied.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide exerts its effects often involves the interaction of its chloro and sulfonamide groups with biological macromolecules. These interactions can inhibit enzyme activity or alter protein structure, leading to changes in cellular processes. Molecular targets frequently include enzymes with active sites that can accommodate the compound's functional groups, facilitating specific biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamide derivatives exhibit diverse applications ranging from agrochemicals to pharmaceuticals. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Key Structural and Functional Differences
Substituent Position and Electronic Effects
- The target compound’s dimethylsulfamoyl group at the phenyl 2-position contrasts with analogs like 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide , where the sulfamoyl group is at the 3-position . Positional differences alter steric and electronic interactions, impacting crystallization behavior and biological target binding.
- Introduction of trifluoromethyl () or trifluoromethoxy groups (C₁₁H₁₂ClF₃N₂O₄S) enhances metabolic stability and lipophilicity, making such derivatives potent enzyme inhibitors .
Backbone Modifications
- Dimethenamid () features a thienyl ring and branched alkoxy chain, optimizing herbicidal activity through soil mobility and target-site affinity .
- N-[(2,4-dichlorophenyl)methyl]acetamide derivatives () are synthesized via coupling agents (e.g., carbonyldiimidazole) for anticonvulsant applications, highlighting the role of halogenation in CNS drug design .
Biological Activity
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, emphasizing its antimicrobial properties and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group, a dimethylsulfamoyl substituent, and an acetamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(dimethylsulfamoyl)phenylmethylamine with chloroacetyl chloride. This process yields the target compound with high purity and yield, suitable for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various microorganisms:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
| Pseudomonas aeruginosa | 15 |
The compound was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. The presence of the dimethylsulfamoyl group enhances lipophilicity, facilitating membrane permeability. Studies indicate that variations in substituents on the phenyl ring significantly affect the compound's antimicrobial efficacy. For instance, chloro-substituted derivatives demonstrated superior activity compared to their non-substituted counterparts .
Case Studies
- Antimicrobial Testing : A study conducted on a series of N-substituted phenyl-2-chloroacetamides revealed that those with halogenated groups exhibited heightened antibacterial activity against both Gram-positive and Gram-negative strains. The results indicated that the position of the halogen on the phenyl ring was crucial for activity, with para-substituted compounds being the most potent .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis performed on similar compounds suggested that molecular descriptors such as lipophilicity and electronic properties play significant roles in determining biological activity. The predictive models used (Molinspiration, SwissADME) confirmed that compounds adhering to Lipinski’s rule of five showed promising antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 2-chloroacetamide derivatives with functionalized benzylamines under mild basic conditions (e.g., K₂CO₃ in acetonitrile) . Monitoring reaction progress via TLC and purification through solvent evaporation or filtration is typical. Structural analogs, such as 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide, have been synthesized using similar protocols, with yields optimized by adjusting stoichiometry and reaction time (24 hours at room temperature) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing key groups like the dimethylsulfamoyl moiety and chloroacetamide backbone .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S=O stretch at ~1150–1300 cm⁻¹) .
- Single-crystal XRD : Resolves 3D molecular packing and bond angles, critical for verifying stereochemistry .
Q. What purification methods are effective for isolating the compound?
- Methodological Answer : Silica gel column chromatography is standard for isolating pure samples, with eluents like ethyl acetate/hexane mixtures. TLC-guided fractions ensure purity (>95%) . For polar byproducts, solid-phase extraction (C-18 columns) or recrystallization from ethanol/water mixtures may be employed .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Fe(III) catalysts enhance amidomethylation efficiency in related acetamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Temperature control : Gradual warming (e.g., 40–60°C) minimizes side reactions like hydrolysis of the chloroacetamide group .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR/IR signals may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to resolve overlapping signals .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄ClN₂O₃S for the parent compound) .
- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational spectra, aiding IR peak assignments .
Q. What computational methods predict the compound's biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like GSTO1 or PRMT5. For instance, analogs such as 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (GSTO1-IN-1) show inhibitory activity via sulfonamide group interactions with catalytic cysteine residues . MD simulations (AMBER/CHARMM) assess binding stability over time .
Q. How are byproducts identified and minimized during synthesis?
- Methodological Answer : Byproducts like trichloroethane derivatives (e.g., 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) are detected via GC-MS or LC-MS . Minimization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
